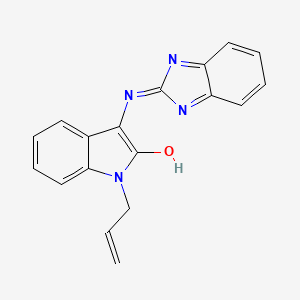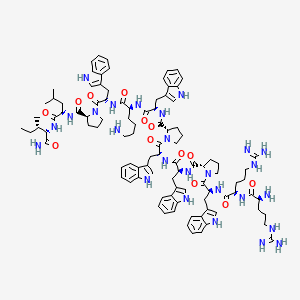
Retro-indolicidin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Retro-indolicidin is a synthetic analog of indolicidin, a naturally occurring antimicrobial peptide. Indolicidin is a 13-residue peptide belonging to the cathelicidin family and is known for its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses . This compound is designed by reversing the sequence of indolicidin, which can enhance its biological properties and stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of retro-indolicidin involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids in the reverse order of the native sequence. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions .
Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. This involves the insertion of the gene encoding this compound into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism expresses the peptide, which is subsequently purified using chromatographic techniques .
化学反应分析
Types of Reactions: Retro-indolicidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, enhancing its stability and activity.
Reduction: Reduction reactions can break disulfide bonds, leading to a loss of structural integrity.
Substitution: this compound can undergo substitution reactions, where specific amino acids are replaced to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl).
Major Products Formed:
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Linear peptides without disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
Retro-indolicidin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
作用机制
Retro-indolicidin exerts its antimicrobial effects through multiple mechanisms:
Membrane Disruption: this compound interacts with the lipid bilayer of microbial cell membranes, causing membrane perturbation and cell lysis.
Intracellular Targets: After membrane disruption, this compound can penetrate the cell and interact with intracellular targets, such as proteins and nucleic acids, inhibiting essential cellular processes.
Endotoxin Binding: this compound binds to endotoxins, neutralizing their toxic effects and preventing sepsis.
相似化合物的比较
Retro-indolicidin is compared with other antimicrobial peptides, such as:
Indolicidin: The native form of this compound, with similar antimicrobial properties but different sequence orientation.
Omiganan: A synthetic analog of indolicidin with
属性
分子式 |
C100H132N26O13 |
|---|---|
分子量 |
1906.3 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C100H132N26O13/c1-5-57(4)85(86(103)127)123-92(133)76(45-56(2)3)117-93(134)82-36-20-42-124(82)96(137)79(48-60-53-112-71-31-13-8-25-65(60)71)120-88(129)74(34-16-17-39-101)116-90(131)77(46-58-51-110-69-29-11-6-23-63(58)69)118-94(135)83-37-22-44-126(83)98(139)81(50-62-55-114-73-33-15-10-27-67(62)73)122-91(132)78(47-59-52-111-70-30-12-7-24-64(59)70)119-95(136)84-38-21-43-125(84)97(138)80(49-61-54-113-72-32-14-9-26-66(61)72)121-89(130)75(35-19-41-109-100(106)107)115-87(128)68(102)28-18-40-108-99(104)105/h6-15,23-27,29-33,51-57,68,74-85,110-114H,5,16-22,28,34-50,101-102H2,1-4H3,(H2,103,127)(H,115,128)(H,116,131)(H,117,134)(H,118,135)(H,119,136)(H,120,129)(H,121,130)(H,122,132)(H,123,133)(H4,104,105,108)(H4,106,107,109)/t57-,68-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-/m0/s1 |
InChI 键 |
URAYGHMKVDKOFC-GZCUHJJESA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC9=CNC1=CC=CC=C19)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |
规范 SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C6CCCN6C(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C1CCCN1C(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


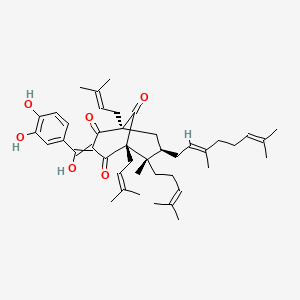
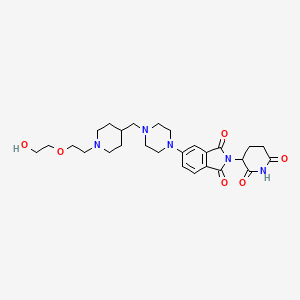
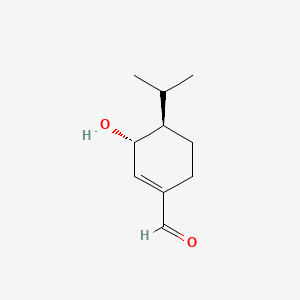

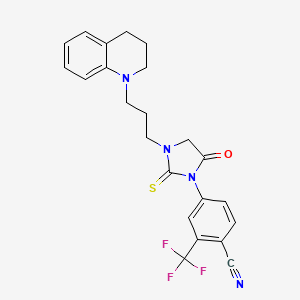
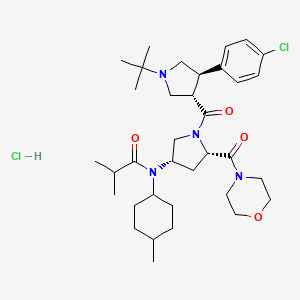
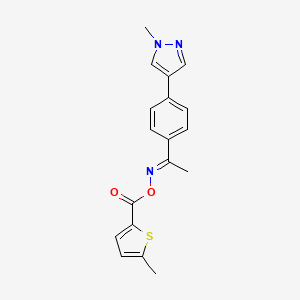
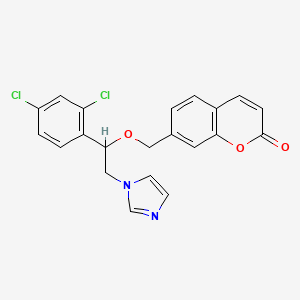
![1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12377521.png)
![trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12377522.png)
![N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide](/img/structure/B12377528.png)
![(1S,2R,3R,6R,7R,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B12377529.png)
